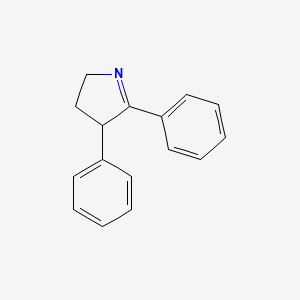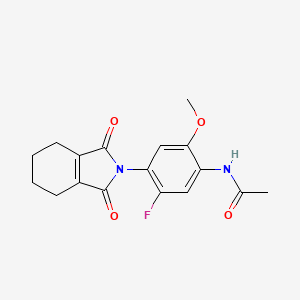
Acetamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- is a complex organic compound with a unique structure that includes a fluoro-substituted aromatic ring, a hexahydroisoindole moiety, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Fluorination: Introduction of the fluoro group to the aromatic ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Formation of Hexahydroisoindole: Cyclization of a suitable precursor to form the hexahydroisoindole ring system. This can be achieved through intramolecular cyclization reactions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Acetamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Acetamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of Acetamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-fluoro-2-methoxyphenyl)-: Similar structure but lacks the hexahydroisoindole moiety.
Acetamide, N-(5-chloro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)-: Similar structure with a chloro substituent instead of fluoro.
Acetamide, N-(5-fluoro-2-methoxyphenyl)-: Similar structure but lacks the hexahydroisoindole moiety.
Uniqueness
The uniqueness of Acetamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- lies in its combination of a fluoro-substituted aromatic ring, a hexahydroisoindole moiety, and an acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
134882-52-3 |
|---|---|
分子式 |
C17H17FN2O4 |
分子量 |
332.33 g/mol |
IUPAC名 |
N-[4-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-5-fluoro-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C17H17FN2O4/c1-9(21)19-13-7-12(18)14(8-15(13)24-2)20-16(22)10-5-3-4-6-11(10)17(20)23/h7-8H,3-6H2,1-2H3,(H,19,21) |
InChIキー |
PTASICFBOPTMGV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1OC)N2C(=O)C3=C(C2=O)CCCC3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one](/img/structure/B14277936.png)

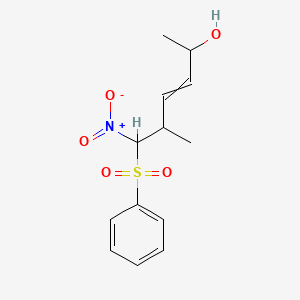
![15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane](/img/structure/B14277949.png)
![Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)-](/img/structure/B14277952.png)
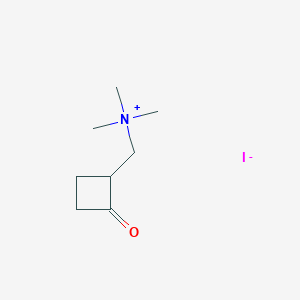
![7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14277960.png)
![4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one](/img/structure/B14277985.png)
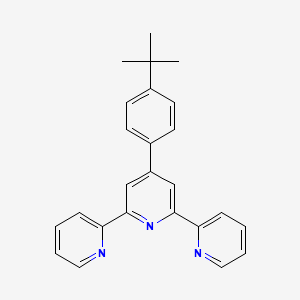
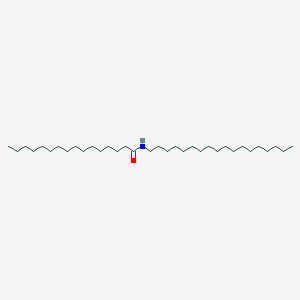

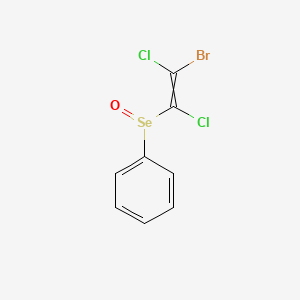
![Chloro[1-(oxolan-2-yl)ethenyl]mercury](/img/structure/B14278002.png)
